Cas no 1604458-91-4 ((3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide)

(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- EN300-1286414
- 1604458-91-4
- (3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide
-
- インチ: 1S/C8H14N4O/c1-2-12-7(3-4-11-12)6(9)5-8(10)13/h3-4,6H,2,5,9H2,1H3,(H2,10,13)/t6-/m1/s1
- InChIKey: VXDOCLRXCZKVNZ-ZCFIWIBFSA-N
- ほほえんだ: O=C(C[C@H](C1=CC=NN1CC)N)N
計算された属性
- せいみつぶんしりょう: 182.11676108g/mol
- どういたいしつりょう: 182.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 86.9Ų
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1286414-50mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1286414-1000mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 1000mg |
$1057.0 | 2023-10-01 | ||
Enamine | EN300-1286414-500mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1286414-10000mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1286414-100mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1286414-250mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1286414-1.0g |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1286414-2500mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1286414-5000mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 5000mg |
$3065.0 | 2023-10-01 |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamideに関する追加情報
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide (CAS No. 1604458-91-4): An Overview of a Promising Compound in Medicinal Chemistry
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide (CAS No. 1604458-91-4) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has shown promising results in various preclinical studies, particularly in the areas of neurodegenerative diseases and cancer therapy. In this comprehensive overview, we will delve into the chemical properties, biological activities, and potential applications of this compound.
The chemical structure of (3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide is defined by its chiral center at the 3-position of the propanamide chain, which is crucial for its biological activity. The presence of the 1-ethyl-1H-pyrazol-5-yl group adds to the compound's complexity and contributes to its pharmacological profile. The chiral nature of this compound allows for the exploration of enantiomeric selectivity in drug development, which can lead to improved efficacy and reduced side effects.
Recent studies have highlighted the potential of (3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide as a modulator of various biological pathways. One notable area of research is its interaction with G protein-coupled receptors (GPCRs), which are key targets in drug discovery. GPCRs play a central role in numerous physiological processes, including neurotransmission, immune response, and cell signaling. The ability of this compound to modulate GPCRs suggests its potential as a therapeutic agent for conditions such as Parkinson's disease and Alzheimer's disease.
In addition to its role in neurodegenerative diseases, (3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide has also shown promise in cancer research. Preclinical studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to downregulate the expression of oncogenic proteins such as Bcl-2 and Mcl-1, which are known to promote cell survival and resistance to chemotherapy.
The pharmacokinetic properties of (3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide have been extensively studied to understand its behavior in vivo. These studies have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a suitable candidate for further development as a therapeutic agent. Its high oral bioavailability and low toxicity profile are particularly advantageous for clinical applications.
Furthermore, the synthetic accessibility of (3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide has been optimized through various synthetic routes, allowing for efficient large-scale production. This is crucial for advancing the compound from preclinical to clinical stages. Researchers have developed several synthetic methods that yield high purity and enantiomeric excess (ee), ensuring that the desired enantiomer can be produced consistently.
Clinical trials are currently underway to evaluate the safety and efficacy of (3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-y l)propanamide in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings provide a strong foundation for advancing the compound into later stages of clinical development.
In conclusion, (3R)-3-amino - 3-(1 - ethyl - 1 H - pyrazol - 5 - yl)propanamide (CAS No. 1604458 - 91 - 4) represents a promising candidate in the field of medicinal chemistry. Its unique chemical structure, coupled with its favorable biological activities and pharmacokinetic properties, positions it as a potential therapeutic agent for various diseases. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its eventual use in clinical practice.
1604458-91-4 ((3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide) 関連製品
- 1638771-15-9((4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one)
- 2416231-11-1(4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane)
- 78522-97-1(1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene)
- 70977-71-8(3-Amino-2-hydroxy-5-methylacetophenone)
- 2138550-84-0(2-chloro-1-(2-sulfanylidene-1,3-thiazinan-3-yl)ethan-1-one)
- 888452-57-1(N-(4-bromophenyl)-2-{4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)
- 2229655-22-3(3-(3-fluoropyridin-4-yl)prop-2-en-1-amine)
- 1806328-22-2(3-(2-Chloro-3-(hydroxymethyl)phenyl)propanoic acid)
- 261633-75-4(2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-amine)
- 112571-69-4(D-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt)



